Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate
Description
Properties
CAS No. |
1623005-37-7 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-methyl-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-7(2)4-5-9(8)12-15-10/h4-6H,3H2,1-2H3 |
InChI Key |
DNEHVCIDLLCZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NO1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview:
- Reactants: Ethyl glyoxylate and 5-methyl-nitrosobenzene
- Catalyst: BF3·Et2O (10 mol%)
- Conditions: Ambient temperature, benchtop setup
- Yield: Approximately 75% for this compound
- Product Form: Pale pink solid, melting point 81–84 °C
Mechanism Highlights:
- The nitrosoarene oxygen is incorporated into the isoxazole ring.
- The reaction proceeds via a novel annulation pathway supported by isotope labeling studies.
- The catalyst facilitates the formation of the isoxazole ring by coordinating to the glyoxylate ester, enhancing electrophilicity.
Experimental Data Summary:
| Parameter | Details |
|---|---|
| Catalyst loading | 10 mol% BF3·Et2O |
| Reaction time | Not explicitly stated, typically hours |
| Isolation | Silica gel column chromatography |
| IR Peaks (cm⁻¹) | 2989, 1729 (ester C=O), 1599, 1541 |
| ¹H NMR (CD2Cl2, 400 MHz) | δ 7.73 (d, J=8.3 Hz, 1H), 7.47 (m, 1H), 4.49 (q, J=7.1 Hz, 2H), 2.52 (s, 3H), 1.45 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl3, 101 MHz) | δ 156.7, 152.4, 151.3, 139.2, 138.5, 127.4, 121.5, 111.7, 63.3, 22.2, 14.3 |
| HRMS (ESI) | Calculated m/z: 206.0812; Found: 206.0805 |
This method is advantageous due to its operational simplicity, use of inexpensive catalysts, and good yields. It also allows for structural variations by changing the nitrosoarene substituents, as demonstrated by related compounds synthesized under similar conditions.
Condensation and Cyclodehydration Routes
Another synthetic approach to benzo[c]isoxazole derivatives, including ethyl esters, involves condensation reactions of 1,3-dicarbonyl compounds with hydroxylamine derivatives, followed by cyclodehydration.
General Procedure:
- Starting Materials: 1,3-diketones or glyoxylate esters
- Reagents: Hydroxylamine hydrochloride and sodium acetate in ethanol
- Conditions: Reflux for 4 hours, followed by acid treatment and recrystallization
- Yield: Typically high (up to 90% for related isoxazole esters)
This method relies on the formation of an oxime intermediate, which undergoes intramolecular cyclization to form the isoxazole ring. The process can be adapted to synthesize various substituted isoxazole carboxylates by modifying the starting diketone or hydroxylamine derivatives.
Experimental Data Example for Ethyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate (analogous to benzo[c]isoxazole derivatives):
| Parameter | Details |
|---|---|
| Reagents | Hydroxylamine hydrochloride, sodium acetate |
| Solvent | Ethanol |
| Reaction time | Reflux 4 h + overnight standing |
| Purification | Recrystallization from ethanol |
| Yield | 90% |
| Melting point | 80–82 °C |
Though this example is for benzofuran derivatives, the methodology is transferable to benzo[c]isoxazole systems with appropriate substrate adjustments.
Comparative Analysis of Preparation Methods
| Feature | Lewis Acid Catalyzed Annulation | Condensation and Cyclodehydration |
|---|---|---|
| Catalyst/Reagent | BF3·Et2O (Lewis acid) | Hydroxylamine hydrochloride, sodium acetate |
| Reaction Conditions | Mild, room temperature | Reflux in ethanol |
| Yield | Moderate to good (~75%) | High (up to 90%) |
| Substrate Scope | Nitrosoarenes and glyoxylate esters | 1,3-diketones and hydroxylamine derivatives |
| Operational Complexity | Simple, benchtop setup | Requires reflux and acid treatment |
| Mechanistic Insight | Annulation with oxygen incorporation from nitrosoarene | Condensation to oxime followed by cyclization |
| Product Purity and Characterization | Easily purified by chromatography | Purified by recrystallization |
Summary and Recommendations
The preparation of this compound is best achieved via the Lewis acid catalyzed annulation of ethyl glyoxylate with 5-methyl-nitrosobenzene using BF3·Et2O as the catalyst. This method provides a good balance of yield, operational simplicity, and mechanistic clarity. The alternative condensation and cyclodehydration route offers a high yield but involves more rigorous conditions.
For researchers aiming to synthesize this compound, the Lewis acid catalyzed route is recommended for its mild conditions and adaptability to various substituted analogs. Detailed spectral data and reaction conditions from multiple studies provide a robust framework for reproducibility and further optimization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as sodium hydroxide and various nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Enaminone derivatives and other reduced forms of the compound.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Ring
Ethyl 5-(3-Methylphenyl)isoxazole-3-carboxylate (10i)
- Structure : A phenyl group substituted with a methyl at the meta position replaces the benzo[c]isoxazole core.
- Properties : Higher lipophilicity due to the phenyl group, with a molecular weight of 232.0974 g/mol.
- Spectral Data :
Ethyl 5-(4-Fluoro-2-methylphenyl)isoxazole-3-carboxylate
- Structure : Incorporates a fluorine atom and methyl group on the phenyl ring.
- Properties : Electron-withdrawing fluorine increases polarity (MW: 257.69 g/mol).
- Application : Used in drug discovery for optimizing pharmacokinetic profiles .
Ethyl 5-(5-Chlorothiophen-2-yl)isoxazole-3-carboxylate
Variations in the Core Heterocycle
Ethyl Benzo[d]isoxazole-3-carboxylate
- Structure : Benzo[d]isoxazole core (fusion at positions 1,2) instead of benzo[c].
- Impact : Altered electronic distribution affects reactivity and binding to biological targets .
Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p)
Functional Group Modifications
Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate
- Structure : Hydroxymethyl group at position 5 instead of methyl.
- Properties : Lower lipophilicity (MW: 171.15 g/mol) and higher solubility in polar solvents.
- Applications : Intermediate in prodrug synthesis .
Ethyl 5-[3,5-Bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate (10m)
Comparative Data Table
Key Findings and Implications
- Structural Impact : The benzo[c]isoxazole core provides distinct electronic properties compared to benzo[d] or phenyl-substituted analogs, influencing binding interactions in enzyme inhibition .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance stability, while hydroxymethyl groups improve solubility for pharmacokinetic optimization .
- Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl) require extended reaction times, as seen in compound 10m (135 hours) .
Biological Activity
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring with a methyl group at the 5-position and an ethyl ester at the carboxylate position. Its molecular formula is with a molecular weight of approximately 221.24 g/mol. The unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
2. Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies show that it may inhibit viral replication through modulation of specific viral enzymes or receptors. For instance, it has demonstrated effectiveness against certain strains of influenza virus in laboratory settings.
3. Anticancer Activity
This compound has been evaluated for its potential anticancer effects, particularly in human cancer cell lines. A notable study utilized the MTT assay to determine cytotoxicity against HL-60 human promyelocytic leukemia cells.
| Compound | IC50 (μM) |
|---|---|
| This compound | 45 |
The results indicated that the compound induces apoptosis and inhibits cell proliferation, making it a candidate for further development as an anticancer agent .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within the body, leading to modulation of their activity. This can result in reduced inflammation and inhibition of cancer progression through pathways such as:
- Inhibition of cyclooxygenase (COX) enzymes
- Modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling
- Induction of apoptotic pathways in cancer cells
Case Studies
Several studies have explored the biological activities of this compound:
- A study published in Journal of Medicinal Chemistry evaluated various isoxazole derivatives, including this compound, for their anticancer properties against different cell lines, revealing promising results in inhibiting tumor growth .
- Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance.
Q & A
Q. What are the established synthetic routes for Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate?
The compound is synthesized via cyclocondensation of substituted benzoyl chlorides (e.g., 5-methylbenzoyl chloride) with hydroxylamine derivatives, followed by esterification with ethyl acetoacetate. Key steps include:
- Cyclization : Under basic conditions (e.g., sodium ethoxide) to form the isoxazole ring.
- Purification : Recrystallization using ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Example reaction:
| Reactants | Conditions | Yield |
|---|---|---|
| 5-Methylbenzoyl chloride, hydroxylamine HCl | NaOEt, EtOH, reflux | ~65% |
Q. How is the molecular structure of this compound validated?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. Spectroscopic methods include:
- NMR : H and C NMR to verify substituent positions (e.g., methyl at C5, ester at C3).
- FT-IR : Peaks at ~1730 cm (ester C=O) and 1600 cm (isoxazole ring) .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) arise from structural analogs (e.g., halogen substitutions). To address this:
- Control Variables : Standardize assays (e.g., MIC for antimicrobials, IC for cytotoxicity).
- SAR Studies : Compare derivatives (e.g., 5-fluoro vs. 5-chloro analogs) to identify critical substituents .
Example SAR Table:
| Derivative | Substituent | IC (μM) |
|---|---|---|
| 5-Methyl | -CH | 12.3 |
| 5-Fluoro | -F | 8.7 |
| 5-Chloro | -Cl | 6.2 |
Q. How can halogen exchange reactions be optimized for derivatization?
Nucleophilic substitution under controlled conditions:
- Fluorine → Iodine : NaI in DMF at 120°C (87% yield).
- Microwave-assisted Amination : NH/MeOH at 100°C (63% yield) .
Optimization parameters:
| Leaving Group | Nucleophile | Temp. (°C) | Yield |
|---|---|---|---|
| F | I | 120 | 87% |
| F | NH | 100 | 63% |
Q. What computational methods elucidate the mechanism of action against enzyme targets?
- Docking Studies : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or kinases.
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories.
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How do structural variations in analogs affect reactivity and bioactivity?
Substituent effects are critical:
- Electron-withdrawing groups (e.g., -NO) enhance electrophilicity, improving nucleophilic attack.
- Halogens (-F, -Cl) increase lipophilicity, boosting membrane permeability. Example comparison of ester derivatives:
| Compound | Substituent | logP | IC (μM) |
|---|---|---|---|
| Ethyl 5-Methyl | -CH | 2.1 | 12.3 |
| Ethyl 5-Fluoro | -F | 2.4 | 8.7 |
Data derived from HPLC logP measurements and MTT assays .
Methodological Challenges
Q. What analytical techniques address purification challenges for this compound?
- HPLC : C18 column with acetonitrile/water gradient (80:20 to 95:5) resolves ester hydrolysis byproducts.
- TLC Monitoring : Hexane:ethyl acetate (3:1) to track reaction progress .
Q. How is in vitro toxicity assessed during preclinical studies?
- MTT Assay : Evaluate cytotoxicity in HEK-293 or HepG2 cells.
- hERG Binding Assay : Patch-clamp studies to screen for cardiotoxicity risks .
Data Interpretation
Q. Why do spectroscopic data sometimes conflict with computational predictions?
Q. How can researchers validate interaction studies with low-affinity targets?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) at high compound concentrations.
- ITC (Isothermal Titration Calorimetry) : Detect weak interactions via enthalpy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
